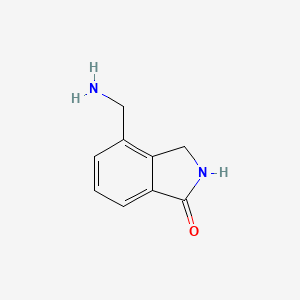

4-(Aminomethyl)isoindolin-1-one

Description

4-(Aminomethyl)isoindolin-1-one is a bicyclic heterocyclic compound featuring an isoindolinone core substituted with an aminomethyl group at the 4-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol (CAS: 366453-27-2) . The structure combines the planar aromatic isoindolinone system with a flexible aminomethyl side chain, enabling diverse interactions in biological and chemical contexts. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and antiviral agents, though its specific applications remain under investigation .

Properties

IUPAC Name |

4-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTBWQKTARSTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Intramolecular Cyclization from 3-Substituted Isoindolin-1-one Derivatives

One of the prominent approaches involves the intramolecular cyclization of 3-substituted isoindolin-1-one derivatives. This method typically begins with the synthesis of 3-substituted isoindolin-1-ones through addition reactions involving 2-cyanobenzaldehyde and suitable nucleophiles such as 2-(2-nitrophenyl) acetonitrile or 2-nitroaniline derivatives. The subsequent cyclization yields 4-(Aminomethyl)isoindolin-1-one.

- A two-step process was reported where 2-cyanobenzaldehyde reacts with nitroaniline derivatives under basic conditions to produce 3-substituted isoindolin-1-one intermediates.

- Intramolecular cyclization, often facilitated by heating or catalytic conditions, converts these intermediates into the target compound.

- This method offers high yields (up to 94%) and is economical, utilizing readily available starting materials and mild reaction conditions.

| Step | Starting Material | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Cyanobenzaldehyde + Nitroaniline derivatives | Dissolved in DCM, cooled, added KOH in MeOH | Up to 94 | Basic addition facilitates initial formation |

| 2 | Isoindolin-1-one intermediates | Reflux or heating for cyclization | Up to 94 | Intramolecular cyclization yields this compound |

One-Pot Multi-Component Reactions (MCR)

Recent advances emphasize the efficiency of one-pot synthesis, combining multiple reactants in a single step to form the desired compound rapidly and with high purity.

- A three-component reaction involving 2-cyanobenzaldehyde, primary amines, and pyrazol-5-one derivatives under reflux in ethanol has been reported.

- The process proceeds smoothly, yielding the target compound in yields exceeding 90%, often within 30 minutes.

- The reaction mechanism involves initial formation of imines from aldehyde and amine, followed by cyclization with the pyrazolone derivative.

| Reactants | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Cyanobenzaldehyde + primary amine + pyrazolone | Ethanol, reflux | 85–94 | Fast, high-yield, broad scope |

| Variations | Different amines | Consistent yields | Tolerance for functional groups |

Catalyst-Free and Solvent-Free Approaches

Green chemistry principles have been applied to develop environmentally friendly synthesis routes:

- Catalyst-Free Synthesis: Using only heat and reactants, this method simplifies purification and reduces waste.

- Solvent-Free Conditions: Reactions conducted without solvents under microwave or thermal heating have demonstrated excellent yields and reaction times.

- A solvent- and catalyst-free method for synthesizing this compound was successfully implemented by heating equimolar amounts of 2-cyanobenzaldehyde and primary amines at 80°C.

- Yields ranged from 85% to 94%, with reaction times under 1 hour.

- This method is scalable and aligns with sustainable chemistry goals.

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Cyanobenzaldehyde + primary amines | 80°C, solvent- and catalyst-free | 85–94 | Efficient, eco-friendly |

Ultrasonic-Assisted Synthesis

Ultrasound irradiation has been employed to accelerate reaction rates and improve yields:

- Methodology: Reactants are subjected to ultrasonic waves in suitable solvents, often in ethanol or isopropanol.

- Advantages: Reduced reaction times (often under 30 minutes), increased yields, and enhanced reaction selectivity.

- Ultrasonic irradiation of 3-alkylidenephtalides with primary amines in iso-propanol produced 3-hydroxyisoindolin-1-ones with yields exceeding 90%.

- The process tolerated various functional groups, including bio-based amines.

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Alkylidenephtalides + primary amines | Ultrasonic irradiation, iso-propanol | >90 | Short reaction time, scalable |

Summary of Preparation Techniques

| Method | Key Features | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular cyclization | Two-step, mild conditions | Up to 94% | Economical, high yield | Requires intermediate purification |

| Multi-component reactions | One-pot, broad scope | 85–94% | Fast, efficient, versatile | Limited by reactant compatibility |

| Catalyst- and solvent-free | Eco-friendly, scalable | 85–94% | Sustainable, simple | Requires precise temperature control |

| Ultrasonic-assisted | Accelerated, high yields | >90% | Time-saving, scalable | Equipment-dependent |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinone compounds.

Scientific Research Applications

Scientific Research Applications

AMI's diverse applications span various scientific domains:

Medicinal Chemistry

AMI derivatives have been investigated for their potential as therapeutic agents. Notably:

- Enzyme Inhibition: AMI has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDKs are being explored for cancer treatment due to their role in cell proliferation.

- Antiviral Activities: Research indicates that isoindolinone derivatives exhibit antiviral properties, particularly against rotavirus, suggesting potential applications in antiviral drug development .

Biological Studies

AMI is utilized in biological research to study various mechanisms:

- Biological Pathways: The compound serves as a bioactive molecule that can help elucidate biological pathways and mechanisms involved in disease processes.

- Binding Studies: Interaction studies involving AMI focus on its binding affinity to specific biological targets, crucial for understanding its mechanism of action .

Industrial Applications

AMI's chemical properties make it valuable in industrial settings:

- Pharmaceutical Production: Due to its structural characteristics, AMI is used as a building block for synthesizing complex organic molecules and pharmaceuticals.

- Agrochemicals: The compound's versatility allows for its application in the synthesis of agricultural chemicals, enhancing crop protection and yield .

Case Studies

Several studies highlight the effectiveness of AMI and its derivatives:

-

Cancer Treatment Research:

A study demonstrated that derivatives of AMI effectively inhibited CDK7 activity, leading to reduced proliferation of cancer cells. This finding supports the potential of AMI as a candidate for developing new cancer therapies. -

Antiviral Activity Assessment:

Research involving isoindolinone compounds derived from Nicotiana tabacum showed promising antiviral activities against rotavirus, indicating that AMI could be further explored for antiviral drug development . -

Synthetic Methodology Advances:

Recent advancements in synthetic methodologies using transition metal catalysis have improved the efficiency of producing isoindolinone derivatives, including AMI. These methods facilitate the exploration of new compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 4-(Aminomethyl)isoindolin-1-one exhibit distinct physicochemical and biological properties due to variations in substituent placement:

Halogen-Substituted Derivatives

Halogenation alters electronic properties and lipophilicity:

Key Insight: Bromine and chlorine at the 4-position increase molecular weight and may enhance binding to hydrophobic pockets in enzymes, but the aminomethyl group in the target compound provides a nucleophilic site for covalent interactions .

Methyl- and Phenyl-Substituted Analogs

Alkyl/aryl groups influence steric bulk and solubility:

Nitro-Substituted Derivatives

Nitro groups introduce electron-withdrawing effects:

| Compound | Molecular Weight (g/mol) | Key Properties | Reference |

|---|---|---|---|

| 4-Nitroisoindolin-1-one | 178.14 | High reactivity; precursor for amines | |

| 7-Nitroisoindolin-1-one | 178.14 | Unstable under basic conditions |

Key Insight: Nitro derivatives are often intermediates for amine synthesis but lack the direct biological applicability of the aminomethyl-functionalized target compound .

Biological Activity

4-(Aminomethyl)isoindolin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an aminomethyl group, which enhances its ability to interact with various biological targets, making it a promising scaffold for drug development.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- CAS Number : 366453-27-2

The presence of the aminomethyl group allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating their activity and leading to desired biological effects. This interaction can influence various biochemical pathways, contributing to its pharmacological properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that it effectively reduces cell viability in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In a study involving a mouse model of Parkinson's disease, treatment with this compound significantly improved motor functions and reduced dopaminergic neuron loss compared to control groups. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's and Parkinson's disease .

3. Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties against several bacterial strains. This activity positions it as a candidate for developing new antibiotics, particularly against resistant strains.

Study on Anticancer Effects

In a recent study published in Frontiers in Pharmacology, researchers evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM across different cell lines. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Mice treated with this compound showed reduced levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity compared to untreated controls, highlighting its potential as a therapeutic agent in neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Hydroxyisoindolin-1-one | 3-Hydroxy | Moderate anticancer activity |

| N-Methylisoindolin-1-one | N-Methyl | Lower neuroprotective effects |

| This compound | Target Compound | Strong anticancer and neuroprotective effects |

Q & A

Q. Key Variables :

- Catalyst type and loading

- Reaction time and temperature

- Solvent selection for solubility and stability

Q. Methodological Answer :

Ligand Parameterization : Use tools like AMBER’s antechamber with GAFF force fields and AM1-BCC charges to model the compound .

Docking : Employ AutoDock Vina or GOLD to dock into target proteins (e.g., urokinase-type plasminogen activator) using PDB structures (e.g., 3KGP).

MD Simulations : Run simulations (20–100 ns) in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonds, and binding free energy (MM/PBSA).

Q. Key Controls :

- Validate docking poses with co-crystallized ligands.

- Replicate simulations with different initial velocities to ensure reproducibility .

Advanced: How should researchers address contradictory data in studies on the compound’s pharmacological effects?

Q. Methodological Answer :

Data Triangulation : Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition + cellular viability assays).

Error Analysis : Quantify uncertainties in methodology (e.g., ±5% error in HPLC quantification) and instrument calibration .

Sample Size : Increase replicates (n ≥ 6) and use statistical tests (ANOVA, t-test) to confirm significance .

Example : If solubility discrepancies arise, test under varied pH (4–8) and temperatures (25–37°C) to identify confounding factors .

Advanced: What considerations are critical for designing preclinical studies on this compound?

Q. Methodological Answer :

Dose Range : Determine via acute toxicity studies in rodents (e.g., 10–100 mg/kg) and monitor organ histopathology .

Pharmacokinetics : Assess bioavailability (IV vs. oral administration), half-life (t₁/₂), and metabolite profiling (LC-MS/MS).

Controls : Include vehicle controls and reference compounds (e.g., known enzyme inhibitors).

Regulatory Compliance : Follow IND guidelines for preclinical data summaries, including pharmacology/toxicology synopses .

Advanced: How can structure-activity relationship (SAR) studies improve the efficacy of this compound derivatives?

Q. Methodological Answer :

Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 5 or 6 of the isoindolinone ring to modulate steric/electronic effects .

Bioisosteric Replacement : Replace the aminomethyl group with sulfonamide or carboxylate moieties to enhance target affinity.

In Silico Screening : Use QSAR models to predict activity against specific targets (e.g., kinases) before synthesis .

Q. Methodological Answer :

Forced Degradation : Expose to stress conditions (pH 1–13, 40–60°C, UV light) and monitor degradation via HPLC .

Formulation : Use lyophilization or liposomal encapsulation to enhance shelf life.

Analytical Validation : Develop stability-indicating methods (e.g., UPLC-PDA) to quantify degradation products .

Q. Key Metrics :

- Degradation kinetics (k) under accelerated conditions.

- Identification of major degradants (e.g., oxidation products) via HRMS.

Advanced: How can researchers design statistically robust experiments to analyze the compound’s mechanism of action?

Q. Methodological Answer :

Hypothesis-Driven Design : Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme activity, gene expression) .

Power Analysis : Calculate sample size (α = 0.05, power = 0.8) to avoid Type II errors.

Blinding : Use double-blinding in in vivo studies to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.